3-(4-Bromo-phenyl)-isochromen-1-one
Description
Properties
Molecular Formula |
C15H9BrO2 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)isochromen-1-one |
InChI |
InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15(17)18-14/h1-9H |
InChI Key |
QAKQCFGUZKYDMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Spectroscopic Differences
Key analogues include derivatives with substituent variations (e.g., methoxy, thio, N-methyl) and ring saturation.
Table 1: Comparative Data for Isochromen-1-one Derivatives
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) may enhance solubility but reduce electrophilicity compared to the bromo substituent .
- Thio Substitution : Replacing the lactone oxygen with sulfur shifts the carbonyl peak to δ 187.70 ppm, indicating increased deshielding .
- N-Methylation : Introduces a methyl group at nitrogen, increasing molecular weight (Δ = +43.03 vs. parent) and altering pharmacokinetics .
- Dihydro Modification : Partial saturation of the isochromen-1-one ring (3,4-dihydro) may enhance stability but reduce aromatic interactions .
Pharmacological Implications
- Anti-inflammatory Activity : Inhibition of cyclooxygenase (COX) enzymes, similar to etodolac .
- Antifungal Potential: Enhanced by halogen substituents like bromine .
- Structure-Activity Relationships (SAR) :
- Bromine’s electron-withdrawing nature may improve target binding.
- Thio derivatives could exhibit altered metabolic stability .
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